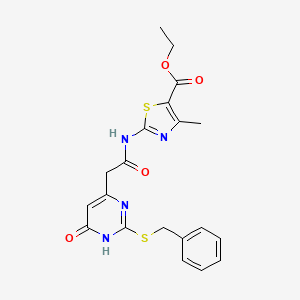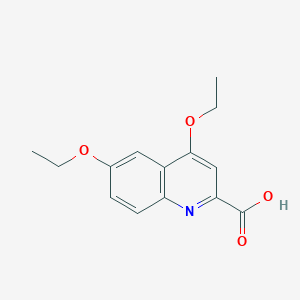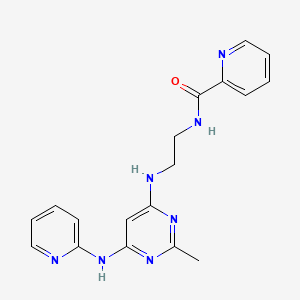
Ethyl 2-(2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamido)-4-methylthiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups including a thiazole, a pyrimidine, and an acetamido group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the thiazole ring could be formed through a condensation reaction, while the pyrimidine ring could be formed through a cyclization reaction . The exact synthetic route would depend on the starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzylthio group would likely add significant steric bulk, which could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the thiazole and pyrimidine rings, as well as the acetamido group. These groups could participate in a variety of reactions, including nucleophilic substitutions, eliminations, and addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar groups could make it relatively soluble in polar solvents. Its melting and boiling points would likely be relatively high due to the presence of multiple rings .Scientific Research Applications
Synthesis and Derivative Formation
This compound is a part of various synthetic routes aimed at producing novel chemical entities with potential therapeutic applications. A significant study describes the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives through interactions with different arylidinemalononitrile derivatives. This process highlights the compound's utility in creating diverse molecular structures, potentially leading to new drug discoveries (H. M. Mohamed, 2021).
Biological Activity and Antimicrobial Properties
Another area of research focuses on the biological activity of derivatives of this compound. For example, derivatives synthesized in one study demonstrated significant antimicrobial properties against a range of bacteria and fungi, highlighting the compound's potential as a base for developing new antimicrobial agents (S. Maddila & S. B. Jonnalagadda, 2012).
Antioxidant Properties
The compound also serves as a precursor in the synthesis of derivatives with evaluated antioxidant activity. One study elaborates on the Biginelli reaction to form derivatives, which were further reacted to assess their antioxidant capabilities. This research underlines the potential of utilizing this compound for developing antioxidant agents (S. George, R. Sabitha, P. M. Kumar, & T. Ravi, 2010).
Heterocyclic Chemistry Applications
Further investigations into the compound's applications reveal its role in heterocyclic chemistry, where it aids in the synthesis of novel heterocycles carrying triazole derivatives. Such research points to the compound's versatility in creating complex heterocyclic structures, which are crucial in medicinal chemistry for developing compounds with potential pharmacological activities (J. K. Dawle, S. R. Mathapati, A. S. Bondge, & K. I. Momin, 2012).
Mechanism of Action
Properties
IUPAC Name |
ethyl 2-[[2-(2-benzylsulfanyl-6-oxo-1H-pyrimidin-4-yl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2/c1-3-28-18(27)17-12(2)21-20(30-17)24-16(26)10-14-9-15(25)23-19(22-14)29-11-13-7-5-4-6-8-13/h4-9H,3,10-11H2,1-2H3,(H,21,24,26)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZCXRJSOIKSGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CC2=CC(=O)NC(=N2)SCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Dichloro-N-{2-[4-(thiophen-2-YL)piperidin-1-YL]ethyl}benzamide](/img/structure/B2807172.png)


![3-Chloro-5-(trifluoromethyl)-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2807175.png)
![5-methyl-3-phenyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2807176.png)


![1-(2,6-dichlorobenzyl)-N-[3-(dimethylamino)propyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2807185.png)
![1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium iodide](/img/structure/B2807186.png)

![(1-(Methylsulfonyl)piperidin-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2807189.png)
![N-(4-methoxyphenyl)-2-{5-oxo-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide](/img/structure/B2807190.png)

